![molecular formula C14H14N4O3 B2878536 (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide CAS No. 2097939-56-3](/img/structure/B2878536.png)

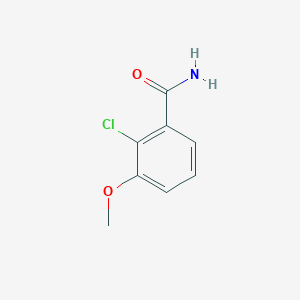

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

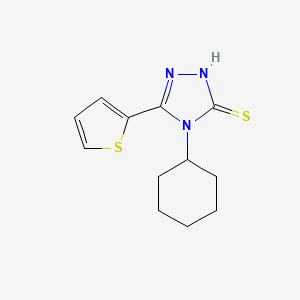

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide, also known as MitoBloCK-6, is a small molecule inhibitor of mitochondrial complex II. It is a promising tool for studying mitochondrial function and has potential applications in drug discovery and development.

Scientific Research Applications

Antifungal Applications

This compound has been utilized in the synthesis of derivatives that exhibit significant antifungal activity . The one-pot, eco-friendly synthesis of these derivatives involves combining phthalic anhydride with anilines and anthranilamide in water, without any catalyst . This green chemistry approach not only provides excellent yields but also reduces environmental impact due to the use of water as a solvent. Some synthesized compounds have shown prominent activity against fungal strains, highlighting the potential of this compound in developing new antifungal agents .

Antiviral Research

Derivatives of this compound have been studied for their antiviral properties . Compounds containing five-membered heteroaryl amines, which can be synthesized from this base compound, have shown relatively higher antiviral activity. This activity is comparable to that of the well-known antiviral drug Ribavirin, suggesting that further modification of these amines could lead to potent antiviral therapeutics .

COX-2 Inhibition for Anti-Inflammatory Drugs

The compound has been a precursor in the synthesis of molecules with Cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, which plays a significant role in causing inflammation and pain. Therefore, derivatives of this compound could be valuable in the development of new anti-inflammatory medications .

Green Chemistry Synthesis

The compound’s synthesis itself represents an application in green chemistry . The one-pot synthesis method that uses water as a solvent exemplifies an environmentally friendly procedure. This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .

Oncology Research

Phthalazinone derivatives, which can be synthesized from this compound, have been associated with anti-cancer properties . The quinazolinone ring system, a significant class of N-heterocyclic compounds, is found in many compounds with beneficial biological properties, including anti-cancer effects . This makes the compound a valuable starting point for the synthesis of potential chemotherapeutic agents.

Development of Analgesics

Phthalimide derivatives, related to this compound, have been documented to produce favorable medicinal effects, such as analgesic properties . This suggests that the compound could be used to develop new pain-relief medications, expanding the scope of its application in pharmaceutical research.

properties

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZROMICJZCJT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)